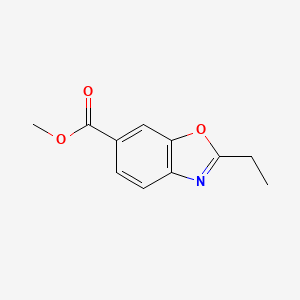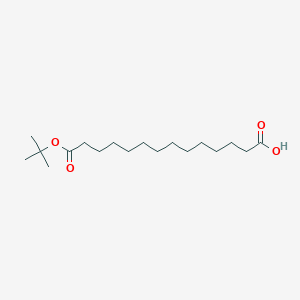
14-(Tert-butoxy)-14-oxotetradecanoic acid
Übersicht
Beschreibung
The compound “14-(Tert-butoxy)-14-oxotetradecanoic acid” is a long-chain fatty acid with a tert-butoxy group at one end and a carboxylic acid group at the other . It’s worth noting that tert-butoxy groups are often used in organic chemistry as protecting groups due to their stability .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, similar compounds have been synthesized through various methods. For instance, N-substituted glycine derived NCA bearing a cloaked carboxylic acid functionality has been synthesized and polymerized . Another method involves a one-pot double allylic alkylation of an imine analogue of glycine in the presence of a chinchonidine-derived catalyst under phase transfer conditions .
Chemical Reactions Analysis
The tert-butoxy group is known to be involved in various chemical reactions. For example, it has been used as a probe for NMR studies of macromolecular complexes . It’s also involved in oxidation reactions and radical chain reactions .
Wissenschaftliche Forschungsanwendungen
Polymerization Initiator
Di-tert. butyl peroxide, which is structurally related to 14-(tert-butoxy)-14-oxotetradecanoic acid, has been used to initiate the polymerization of styrene. The resulting polymers contained tert. butoxy and methyl end-groups, suggesting that compounds with tert-butoxy groups can be effective in initiating polymerization processes under certain conditions (Allen & Bevington, 1961).
Synthesis of Cyclopropenone Acetal
2-tert-Butoxy-3-phenylcyclopropanone acetal, which is related to this compound, has been identified as a stable precursor in the synthesis of certain cysteine proteinase inhibitors. This highlights the potential use of tert-butoxy compounds in the synthesis of bioactive molecules (Sakaki & Ando, 2007).
Formation and Analysis of Isoxazoles
In the study of isoxazole chemistry, 5-tert-butyl-4-methylisoxazole-3-ol was treated to produce various products including an isoxazole rearrangement product. This indicates the utility of tert-butoxy compounds in studying and synthesizing isoxazole derivatives (Brehm et al., 1991).
Study of Oxime Cycloaddition
(E)-(tert-Butyldimethylsiloxyimino)acetic acid N,N-dimethylamide, a compound containing a tert-butoxy group, was used to study cycloaddition reactions. This research can contribute to understanding the reactivity and applications of tert-butoxy related compounds in organic synthesis (Morita et al., 2015).
Synthesis of Taxanes
The synthesis of 14-amino taxanes involved the use of tert-butoxycarbonyl-protected baccatins. This demonstrates the role of tert-butoxy compounds in the synthesis of complex molecules like taxanes, which have significant medicinal applications (Battaglia et al., 2005).
Structural Analysis
The molecular structure of 4-tert-butyl-π-(tricarbonylchromium)benzoic acid, a compound with a tert-butoxy group, was determined using X-ray data. This kind of structural analysis is crucial for understanding the properties and potential applications of tert-butoxy compounds (Meurs & Koningsveld, 1974).
Nanocluster Growth Intermediates
Tert-butoxy compounds were investigated in the formation of polyoxotitanate clusters, which are considered intermediates in the growth of Ti/O nanoclusters. This research has implications for the development of materials with specific optical and structural properties (Benedict et al., 2010).
Wirkmechanismus
Target of Action
The primary target of 14-(Tert-butoxy)-14-oxotetradecanoic acid is the N-tert-butoxycarbonyl (N-Boc) group . This group is a classical masking functionality employed in organic synthesis for the protection of amino groups . It is stable to nucleophilic reagents, hydrogenolysis, and base hydrolysis .
Mode of Action
The compound interacts with its targets through a process known as deprotection . This involves the selective removal of the N-Boc group from a structurally diverse set of compounds, encompassing aliphatic, aromatic, and heterocyclic substrates . The reactions take place under room temperature conditions for 1–4 hours with yields up to 90% .
Biochemical Pathways
The deprotection process it facilitates is a key step in many synthetic organic transformations . By selectively removing the N-Boc group, it allows for the formation of bonds of interest while minimizing competing reactions with reactive functional groups .
Result of Action
The primary result of the action of this compound is the deprotection of the N-Boc group . This enables the formation of desired bonds in synthetic organic transformations, contributing to the production of a wide range of compounds .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the deprotection process it facilitates takes place under room temperature conditions . .
Eigenschaften
IUPAC Name |
14-[(2-methylpropan-2-yl)oxy]-14-oxotetradecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O4/c1-18(2,3)22-17(21)15-13-11-9-7-5-4-6-8-10-12-14-16(19)20/h4-15H2,1-3H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNMGREKTJAQGNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
234082-00-9 | |
| Record name | 14-(tert-butoxy)-14-oxotetradecanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


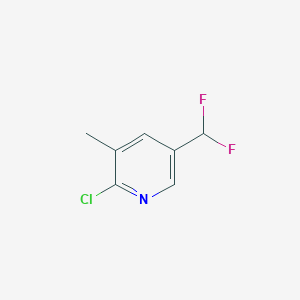

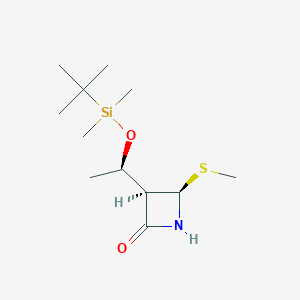
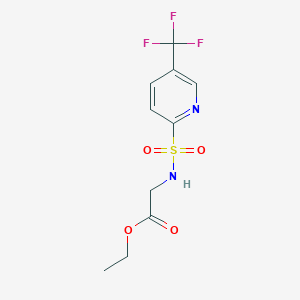
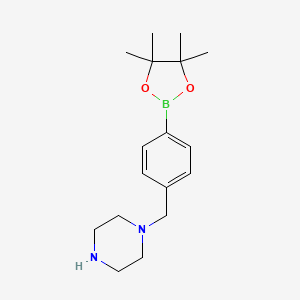

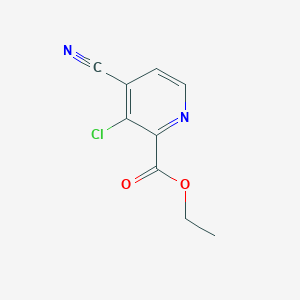
![(4-Tert-butyl-2,6-dimethylphenyl)({4-[(4-tert-butyl-2,6-dimethylphenyl)carbonyl]phenyl})methanone](/img/structure/B1404727.png)
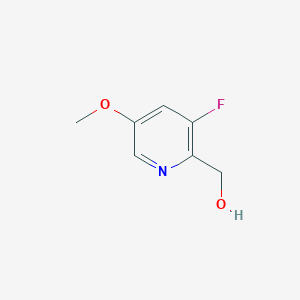

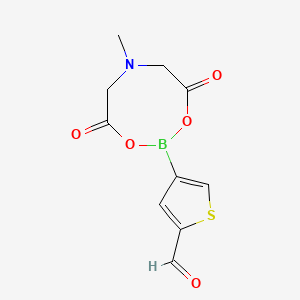
![[1-(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine dihydrochloride](/img/structure/B1404736.png)
